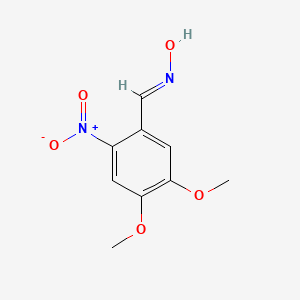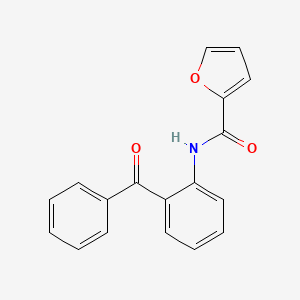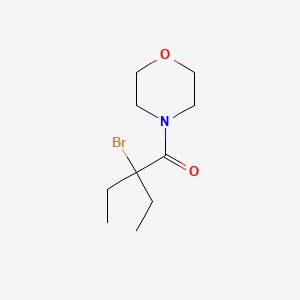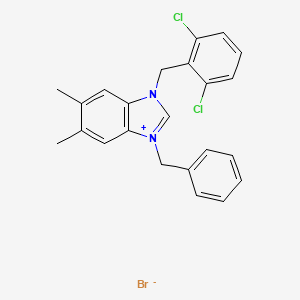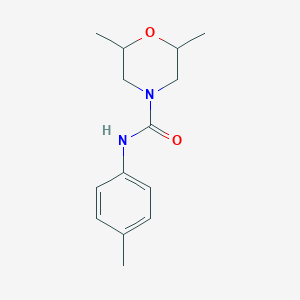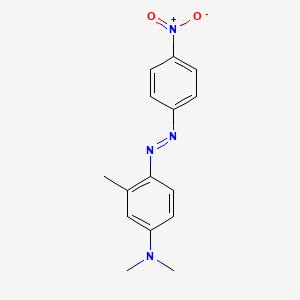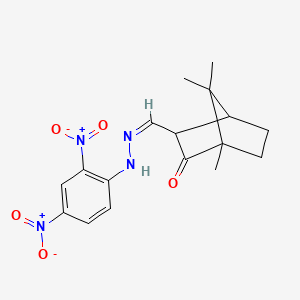
3-(2,4-Dinitrophenylhydrazonomethyl)camphor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dinitrophenylhydrazonomethyl)camphor is a complex organic compound with the molecular formula C17H20N4O5 It is known for its unique structure, which includes a camphor backbone modified with a dinitrophenylhydrazonomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenylhydrazonomethyl)camphor typically involves the reaction of camphor with 2,4-dinitrophenylhydrazine under specific conditions. The process generally includes:
Formation of the Hydrazone: Camphor reacts with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.
Methylation: The hydrazone intermediate is then methylated using a suitable methylating agent to yield the final product.
Industrial Production Methods
化学反应分析
Types of Reactions
3-(2,4-Dinitrophenylhydrazonomethyl)camphor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in substitution reactions, where the dinitrophenyl group can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
科学研究应用
3-(2,4-Dinitrophenylhydrazonomethyl)camphor has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-(2,4-Dinitrophenylhydrazonomethyl)camphor involves its interaction with specific molecular targets and pathways. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
- 3-(Trifluoroacetyl)camphor
- 3-(4-Methylbenzylidene)camphor
- 3-(Perfluorobutyryl)camphor
Uniqueness
3-(2,4-Dinitrophenylhydrazonomethyl)camphor is unique due to its dinitrophenylhydrazonomethyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
15049-07-7 |
|---|---|
分子式 |
C17H20N4O5 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
3-[(Z)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20N4O5/c1-16(2)12-6-7-17(16,3)15(22)11(12)9-18-19-13-5-4-10(20(23)24)8-14(13)21(25)26/h4-5,8-9,11-12,19H,6-7H2,1-3H3/b18-9- |
InChI 键 |
YVWBACPZDDNQBJ-NVMNQCDNSA-N |
手性 SMILES |
CC1(C2CCC1(C(=O)C2/C=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)C |
规范 SMILES |
CC1(C2CCC1(C(=O)C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)
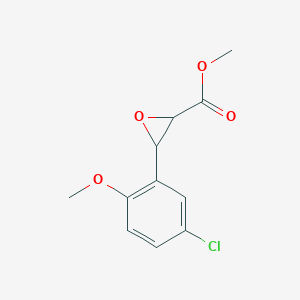
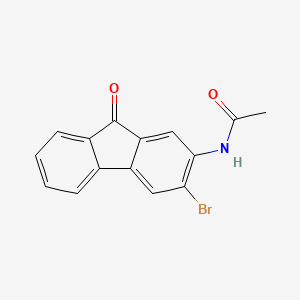
![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)

